molecular formula C23H32O B8562210 4-Decyl-4'-methoxy-1,1'-biphenyl CAS No. 106793-56-0

4-Decyl-4'-methoxy-1,1'-biphenyl

Cat. No.: B8562210
CAS No.: 106793-56-0
M. Wt: 324.5 g/mol
InChI Key: ANQLHCXWAURRFP-UHFFFAOYSA-N
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Description

4-Decyl-4'-methoxy-1,1'-biphenyl is a useful research compound. Its molecular formula is C23H32O and its molecular weight is 324.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

106793-56-0

Molecular Formula

C23H32O

Molecular Weight

324.5 g/mol

IUPAC Name

1-decyl-4-(4-methoxyphenyl)benzene

InChI

InChI=1S/C23H32O/c1-3-4-5-6-7-8-9-10-11-20-12-14-21(15-13-20)22-16-18-23(24-2)19-17-22/h12-19H,3-11H2,1-2H3

InChI Key

ANQLHCXWAURRFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 38 g of 4-phenylphenol, 9 g of sodium hydroxide, 200 ml of methanol and 20 ml of water was heated. 28 g of dimethyl sulfate was dropped in the mixture with stirring at 50° C. After one hour, 20 ml of 10N-sodium hydroxide was dropped in the solution and continued stirring for 2 hours. The crystals were obtained after the solution was cooled to room temperature. After washing with water and methanol for several times, 30 g of 4-methoxybiphenyl (O) was obtained. 154 g of (O) was dissolved with mixed solution of 200 ml of chloroform and 75 ml of carbon tetrachloride, and then 11 g of aluminum chloride powder was added to the solution. 14 g of octanic acid chloride was added to the solution with stirring after changing colour of the solution to greenish blue. 150 ml of ice-water and 5 ml of conc. hydrochloric acid was added, after refluxing 5 hours. The water layer was removed, then the organic layer was washed with 0.1N hydrochloric acid and dehydrated with magnesium sulfate anhydride, and then evaporated after filtration to obtain crude crystals of 4'-nonylcarbonyloxy-4-methoxybiphenyl (P). 13 g of (P), 1 g of 10% palladium-carbon, 130 ml of acetic acid were put into an autoclave and then gave the pressure to 25 kg/cm2 by using hydrogen. (P) was reduced by heating for 3 hours at 80° C. After substituting nitrogen for hydrogen, palladium-carbon was separated by filtrating the reacted solution. 4'-decyl-4-methoxybiphenyl (Q) was obtained after cooling and drying. 8 g of (Q), 90 ml of acetic acid 30 ml of hydrogen bromide water solution were mixed and refluxed for 5 hours to obtain crude crystals. After cooling, the crude crystals were washed with methanol to crystallize 5.5 g of 4-(4'-octylphenyl)phenol.
Name
( P )
Quantity
13 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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( P )
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Name
palladium-carbon
Quantity
1 g
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catalyst
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palladium-carbon
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0 (± 1) mol
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catalyst
Reaction Step Six
Quantity
130 mL
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solvent
Reaction Step Seven

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